molecular formula C15H17N5O3 B14137686 N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-3-(4-pyridinyl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1010911-59-7

N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-3-(4-pyridinyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B14137686
CAS No.: 1010911-59-7
M. Wt: 315.33 g/mol
InChI Key: CHWTZKBLYJBYBR-UHFFFAOYSA-N
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Description

N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-3-(4-pyridinyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidinyl group, a pyridinyl group, and an oxadiazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-3-(4-pyridinyl)-1,2,4-oxadiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinyl Intermediate: Starting with a suitable pyrrolidinone derivative, the intermediate is prepared through a series of reactions involving alkylation and cyclization.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, often using a pyridine derivative as the nucleophile.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic or basic conditions.

    Final Coupling Reaction: The final step involves coupling the pyrrolidinyl and pyridinyl intermediates with the oxadiazole ring, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-3-(4-pyridinyl)-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridinyl and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridine derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-3-(4-pyridinyl)-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-3-(4-pyridinyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide
  • N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-[3-(trifluoromethyl)phenoxy]acetamide

Uniqueness

N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-3-(4-pyridinyl)-1,2,4-oxadiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxadiazole ring, in particular, provides stability and versatility in various applications.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and uniqueness in the field of scientific research

Properties

CAS No.

1010911-59-7

Molecular Formula

C15H17N5O3

Molecular Weight

315.33 g/mol

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H17N5O3/c21-12-3-1-9-20(12)10-2-6-17-14(22)15-18-13(19-23-15)11-4-7-16-8-5-11/h4-5,7-8H,1-3,6,9-10H2,(H,17,22)

InChI Key

CHWTZKBLYJBYBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C2=NC(=NO2)C3=CC=NC=C3

Origin of Product

United States

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